5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid (CAS 886745-59-1) is a heterocyclic building block with the molecular formula C9H6N2O5S and a molecular weight of 254.22 g/mol. It features a benzothiazole core substituted with methoxy (-OCH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups.

Molecular Formula C9H6N2O5S
Molecular Weight 254.22 g/mol
CAS No. 886745-59-1
Cat. No. B1419902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid
CAS886745-59-1
Molecular FormulaC9H6N2O5S
Molecular Weight254.22 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)SC(=N2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O5S/c1-16-4-2-3-5-6(7(4)11(14)15)10-8(17-5)9(12)13/h2-3H,1H3,(H,12,13)
InChIKeyKFABCBLZDFFRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid (CAS 886745-59-1): Verified Physicochemical and Synthetic Baseline for Chemical Procurement


5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid (CAS 886745-59-1) is a heterocyclic building block with the molecular formula C9H6N2O5S and a molecular weight of 254.22 g/mol [1]. It features a benzothiazole core substituted with methoxy (-OCH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups . Its computed XLogP3-AA is 2.0, with 1 hydrogen bond donor and 7 acceptors [1]. A specific synthesis route from the corresponding carboxaldehyde is documented with a 64% yield, yielding a beige powder with a melting point of 140-142°C and characteristic 1H NMR signals at 8.45-8.43 (d, 1H), 7.74-7.71 (d, 1H), and 3.99 (s, 3H) ppm .

Why 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid Cannot Be Replaced by a Generic Benzothiazole-2-carboxylic Acid Analog


Generic substitution of benzothiazole-2-carboxylic acid derivatives is unreliable due to the profound impact of substituent position and electronic character on both reactivity and biological target engagement. The specific 5-methoxy-4-nitro substitution pattern on this compound creates a unique 'push-pull' electronic system on the aromatic ring, which is absent in unsubstituted benzothiazole-2-carboxylic acid (XLogP3=2.1) or mono-substituted analogs like 6-methoxybenzothiazole-2-carboxylic acid [1]. Literature on nitrobenzothiazoles demonstrates that the nitro group is critical for mechanism-based inhibition of targets like DprE1 in Mycobacterium tuberculosis, while the methoxy group can significantly modulate metabolic stability and binding affinity [2]. This suggests that changing the position or removing either group will likely result in a loss of the desired biological or reactivity profile, making precise procurement of this specific derivative essential for reproducible research.

5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid: A Quantitative Evidence Guide for Differentiated Procurement


Unique 'Push-Pull' Electronic Structure Compared to Mono-Substituted Analogs

The target compound possesses a distinct electronic configuration due to the simultaneous presence of the electron-donating 5-methoxy and electron-withdrawing 4-nitro groups. This 'push-pull' system alters the electron density of the benzothiazole ring, a feature absent in analogs like benzothiazole-2-carboxylic acid (no substituents) or 6-methoxybenzothiazole-2-carboxylic acid (only an electron-donating group) . This structural feature is known to influence reactivity and non-covalent interactions. Comparison of computed XLogP3 values shows the target compound (XLogP3=2.0) is marginally less lipophilic than unsubstituted benzothiazole-2-carboxylic acid (XLogP3=2.1), despite the addition of a methoxy group, due to the polar nitro group [1].

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Validated Synthetic Protocol with Reproducible Yield and Characterization

A reproducible synthesis of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid is documented in patent literature, providing a reliable procurement and quality control pathway. The method starts from 5-methoxy-4-nitrobenzothiazole-2-carboxaldehyde and proceeds via oxidation with sodium chlorite to yield the target compound as a beige powder in 64% yield . The product is fully characterized by melting point (140-142°C), 1H NMR, and LC-MS, ensuring identity and purity . This is a specific, verifiable benchmark. No such detailed, publicly available protocol could be located for the direct synthesis of several close analogs like 4-nitrobenzothiazole-2-carboxylic acid without other substituents, making this compound a more transparent choice for research.

Organic Synthesis Process Chemistry Building Block Procurement

Key Intermediate for Nitrobenzothiazole-based Inhibitors via Carboxylic Acid Derivatization

Nitrobenzothiazoles are a validated pharmacophore for mechanism-based inhibition of the M. tuberculosis enzyme DprE1 [1]. The carboxylic acid handle at the 2-position of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid is crucial for further derivatization into amides or esters, a common strategy to optimize potency and pharmacokinetics. While the specific target compound has not been tested in isolation, its core structure closely resembles the nitro-benzothiazole (ligand O95) co-crystallized with DprE1 (PDB 4P8H), which demonstrated covalent binding [1]. The presence of the additional 5-methoxy group offers a synthetic handle for modulating the electronic and steric properties of the final inhibitor without blocking the essential 4-nitro group, a distinct synthetic advantage over 4-nitrobenzothiazole-2-carboxylic acid itself.

Anti-tubercular Drug Discovery Covalent Inhibitors DprE1

Optimal Application Scenarios for 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies on Nitrobenzothiazole DprE1 Inhibitors

This compound is ideally suited as a key intermediate in the synthesis of novel DprE1 inhibitors for tuberculosis. The 2-carboxylic acid can be readily coupled with diverse amines to generate a library of amides, while the 5-methoxy group can be used to fine-tune pharmacokinetic properties without masking the critical 4-nitro warhead [1].

Synthetic Methodology Development for Functionalized Benzothiazoles

Given its documented and reproducible synthesis from the corresponding aldehyde, this compound serves as an excellent benchmark substrate for developing new oxidation, amidation, or esterification reactions on a complex, electron-deficient heterocyclic scaffold. Its full characterization data facilitates rigorous method validation .

Physicochemical Profiling of 'Push-Pull' Heterocyclic Building Blocks

The unique combination of electron-donating and electron-withdrawing groups on the benzothiazole core makes this compound a valuable model for studying the impact of electronic 'push-pull' effects on properties like solubility, logP, and crystal packing, as evidenced by its distinct XLogP3 value compared to unsubstituted analogs [2].

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